molecular formula C15H14F3N5O5S B13615581 N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B13615581
M. Wt: 433.4 g/mol
InChI Key: MARGDUIFHMFGFA-UHFFFAOYSA-N
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Description

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide involves multiple steps. One common method starts with the reaction of 2-methoxy-6-(trifluoromethyl)benzenesulfonyl chloride with 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts the growth and development of plants, making it an effective herbicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide stands out due to its specific trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it more effective in its applications compared to other similar compounds .

Properties

Molecular Formula

C15H14F3N5O5S

Molecular Weight

433.4 g/mol

IUPAC Name

N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-methoxy-6-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C15H14F3N5O5S/c1-26-9-6-4-5-8(15(16,17)18)11(9)29(24,25)22-13-20-12-10(27-2)7-19-14(28-3)23(12)21-13/h4-7H,1-3H3,(H,21,22)

InChI Key

MARGDUIFHMFGFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S(=O)(=O)NC2=NN3C(=N2)C(=CN=C3OC)OC)C(F)(F)F

Origin of Product

United States

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